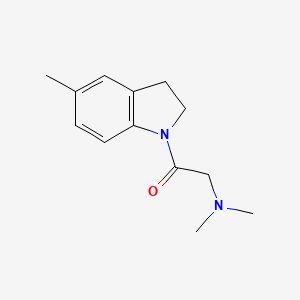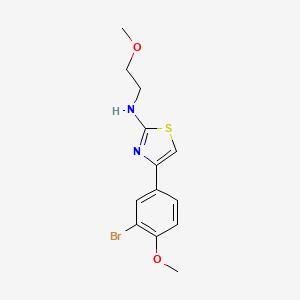
4-Cyclopropyl-3-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-3-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole is a chemical compound with potential applications in scientific research. It is a member of the triazole family of compounds, which have been shown to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-3-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes, as mentioned earlier. This inhibition is thought to occur through the binding of the compound to the active site of the enzyme, thereby preventing its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Cyclopropyl-3-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole have not been extensively studied. However, it has been shown to exhibit potent inhibitory activity against a range of enzymes, which suggests that it may have potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Cyclopropyl-3-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole is its high purity and yield, which makes it a suitable candidate for use in lab experiments. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of 4-Cyclopropyl-3-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole. One of the most promising directions is the development of new drugs based on the compound. This could involve the modification of the compound to improve its efficacy and reduce its toxicity. Another direction is the study of its biological activity in more detail, which could help to identify new potential applications for the compound. Finally, the synthesis of analogs of the compound could also be explored, which could lead to the discovery of new compounds with even greater biological activity.
Synthesis Methods
The synthesis of 4-Cyclopropyl-3-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole involves the reaction of 2-fluorobenzonitrile with cyclopropylmethylamine in the presence of a palladium catalyst. The resulting intermediate is then treated with methylthioacetic acid to yield the final product. This method has been reported to yield high purity and yield of 4-Cyclopropyl-3-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole.
Scientific Research Applications
4-Cyclopropyl-3-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole has been shown to exhibit potential applications in various scientific research fields. One of the most promising applications is in the field of medicinal chemistry, where it has been shown to exhibit potent inhibitory activity against a range of enzymes, including proteases, kinases, and phosphodiesterases. This makes it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
4-cyclopropyl-3-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3S/c1-17-12-15-14-11(16(12)8-6-7-8)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWRGRBJJILFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-3-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637191.png)
![4-[(2-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637198.png)
![4-[(2,4-Dichlorophenyl)methyl]piperazin-2-one](/img/structure/B7637201.png)
![N-[4-[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanoyl]phenyl]acetamide](/img/structure/B7637207.png)
![5-chloro-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-7-sulfonamide](/img/structure/B7637209.png)
![4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7637210.png)
![4-[(4-Methylphenyl)methyl]piperazin-2-one](/img/structure/B7637211.png)

![methyl 5-[2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7637244.png)


![4-[(3-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637260.png)

![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7637265.png)